N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
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Overview
Description
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, a thiazole ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . For instance, thiazole derivatives have been reported to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .
Biochemical Analysis
Biochemical Properties
Thiazoles, the class of compounds it belongs to, have been found to interact with various enzymes, proteins, and other biomolecules . They have been shown to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Cellular Effects
Thiazole derivatives have been reported to have various effects on cells . For instance, they have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Thiazole derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors .
Transport and Distribution
Thiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as effects on their localization or accumulation .
Subcellular Localization
Thiazole derivatives have been studied for their subcellular localization and any effects on their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and acetic anhydride.
Thiazole Ring Formation: The thiazole ring is introduced by reacting cyclohexylamine with a suitable thioamide precursor under controlled conditions.
Coupling Reaction: The final step involves coupling the benzofuran core with the thiazole ring through a carboxamide linkage. This can be achieved using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the benzofuran or thiazole rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogen, alkyl, or aryl groups.
Scientific Research Applications
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial agent due to its thiazole ring, which is known for its biological activity.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
2-(4-benzoylphenoxy)-1-(1-methyl-1H-indol-3-yl)methyl-1H-benzo[d]imidazol-1-yl]ethanone: Studied for its antimicrobial activity.
Uniqueness
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran core and a thiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-24-16-9-5-8-14-10-17(25-19(14)16)20(23)21-11-18-22-15(12-26-18)13-6-3-2-4-7-13/h5,8-10,12-13H,2-4,6-7,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNDGUZIQNQKJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NC(=CS3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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